![molecular formula C32H16Cl2N8Sn B1175800 2-[5-Tetrazolyl]PhenylboronicAcid CAS No. 15884-01-8](/img/no-structure.png)

2-[5-Tetrazolyl]PhenylboronicAcid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

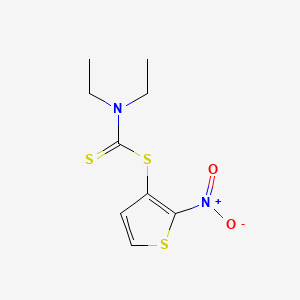

2-[5-Tetrazolyl]Phenylboronic Acid is a boronic acid derivative with a tetrazolyl group attached to the phenyl ring . It is a white to yellow powder . The molecular formula is C7H7BN4O2 and the molecular weight is 189.97 g/mol .

Synthesis Analysis

The synthesis of phenylboronic acid derivatives often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation .Molecular Structure Analysis

The boron atom in phenylboronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules .Chemical Reactions Analysis

Phenylboronic acids are known to participate in numerous cross-coupling reactions where they serve as a source of a phenyl group . They are also involved in the Suzuki coupling reaction, in which a boronic acid reacts with an organic halide to form a carbon–carbon bond .Physical And Chemical Properties Analysis

2-[5-Tetrazolyl]Phenylboronic Acid has a melting point of 148°C to 152°C . It is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .Safety And Hazards

Future Directions

Phenylboronic acid derivatives, including 2-[5-Tetrazolyl]Phenylboronic Acid, have potential applications in the field of bioanalytical chemistry. For example, they can be used in the design of glucose-sensitive hydrogels for insulin delivery . Furthermore, they can be used as functional and modular fluorescent tools for the tethering of the glycan domain of antibodies .

properties

CAS RN |

15884-01-8 |

|---|---|

Product Name |

2-[5-Tetrazolyl]PhenylboronicAcid |

Molecular Formula |

C32H16Cl2N8Sn |

Molecular Weight |

0 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-cyano-3-(cycloheptylamino)-2-butenoyl]urea](/img/structure/B1175727.png)

![N-[2-cyano-3-(cyclooctylamino)-2-butenoyl]urea](/img/structure/B1175728.png)

![4-[5-amino-4-(aminocarbonyl)-1H-imidazol-1-yl]benzoate](/img/structure/B1175737.png)